2-Morpholino-4-nitrobenzoic acid
Description
2-Morpholino-4-nitrobenzoic acid is a benzoic acid derivative featuring a morpholine ring attached to the benzene ring at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₁H₁₂N₂O₅, with a molecular weight of 252.22 g/mol .
Structurally, the morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) introduces conformational flexibility, which can influence intermolecular interactions in crystalline states . The nitro group at the para position relative to the carboxylic acid group may stabilize the molecule through resonance effects, impacting its acidity and reactivity .
For the target compound, a plausible pathway involves nitration of 2-morpholinobenzoic acid or morpholine substitution onto pre-nitrated benzoic acid precursors.
Properties
IUPAC Name |
2-morpholin-4-yl-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(13(16)17)7-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLNHNMDQVOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 4-nitrobenzoic acid . This intermediate can then be reacted with morpholine under appropriate conditions to yield 2-Morpholino-4-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for 2-Morpholino-4-nitrobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Conversion to 4-nitrobenzoic acid derivatives.
Reduction: Formation of 2-Morpholino-4-aminobenzoic acid.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholino-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholino-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-morpholino-4-nitrobenzoic acid with structurally related compounds, focusing on substituent positions, physicochemical properties, and applications:
Key Differences in Physicochemical Properties
- Solubility: The morpholine group improves aqueous solubility compared to non-polar substituents (e.g., methyl in 2-methyl-4-nitrobenzoic acid) .
- Acidity : The electron-withdrawing nitro group increases the carboxylic acid's acidity (pKa ~2.5–3.0), whereas morpholine’s electron-donating effect partially counteracts this .
- Thermal Stability: 4-Morpholino-2-nitrobenzoic acid exhibits higher thermal stability than its positional isomers due to optimized hydrogen bonding in crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
